2-Chloro-4-(4-fluorophenyl)benzoic acid
Overview
Description
2-Chloro-4-(4-fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a fluorophenyl group at the fourth position.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .
Mode of Action
Based on its structural similarity to 4-(4-fluorophenyl)benzoic acid, it may interact with its target protein (such as bcl-2) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing cell survival or death.
Biochemical Pathways
If it does indeed target bcl-2, it could impact the apoptotic pathway, influencing cell survival and death .
Result of Action
If it targets Bcl-2, it could potentially influence cell survival or death, depending on the context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(4-fluorophenyl)benzoic acid. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-fluorophenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to Bcl-2, a protein involved in regulating cell death, with a dissociation constant (K_D) of 400 μM . This interaction suggests that this compound may have potential as a selective anti-cancer agent by modulating apoptosis pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Bcl-2 can lead to the induction of apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound may alter metabolic pathways within the cell, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to Bcl-2 inhibits the protein’s function, leading to the activation of apoptotic pathways . This inhibition can result in the downregulation of anti-apoptotic signals and the promotion of cell death in cancerous cells. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the context of cancer cell apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been shown to effectively induce apoptosis in cancer cells without significant toxicity . At higher dosages, toxic effects such as organ damage and adverse physiological responses have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, potentially leading to alterations in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction proceeds under mild conditions, making it a convenient method for the preparation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylate or other oxidized derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the additional phenyl group.
2-Chloro-4-fluorobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
2-Chloro-4-(methylsulfonyl)benzoic acid: Contains a methylsulfonyl group instead of a fluorophenyl group
Uniqueness
2-Chloro-4-(4-fluorophenyl)benzoic acid is unique due to the presence of both chlorine and fluorophenyl substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYAJFHYCUTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673469 | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728951-41-5 | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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